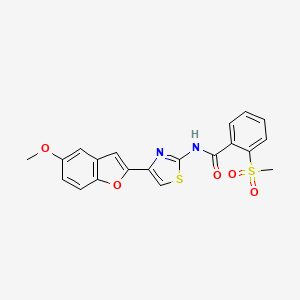

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

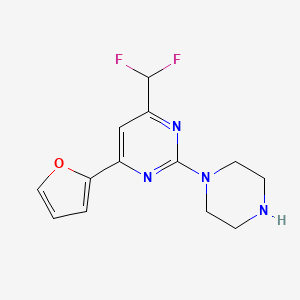

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate” is an organic compound that can be used as an intermediate in organic synthesis . It has wide applications in the pharmaceutical and pesticide industries, often used in the synthesis of biologically active compounds .

Synthesis Analysis

The compound can be synthesized by reacting 2-furanaldehyde with sodium hydroxide hydrate to obtain 2-furanmethanol, which is then reacted with isocyanate to yield the target product .Aplicaciones Científicas De Investigación

Biobased Polymer Synthesis

Furan derivatives, such as 2,5-bis(hydroxymethyl)furan, have been utilized in the enzymatic synthesis of novel biobased polyesters. These furan polyesters, synthesized with various diacid ethyl esters, exhibit number-average molecular weights around 2000 g/mol. The physical properties of these polyesters are influenced by the methylene units in the dicarboxylic segments, indicating potential applications in sustainable material development (Jiang et al., 2014).

Organic Synthesis and Chemical Reactions

Furan and its derivatives play a critical role in organic synthesis. For example, the reaction of 2-hydroxyaryl(5-methylfur-2-yl)alkanes with ethanolic HCl solution rearranges into corresponding benzofuran derivatives, showcasing the versatility of furan compounds in synthesizing complex organic molecules (Gutnov et al., 1999).

Heteroarylation of Heteroaromatics

Methyl 5-bromo-2-furoate and its derivatives have been used as reagents in palladium-catalysed direct arylation of heteroaromatics, leading to the synthesis of biheteroaryls. This process highlights the utility of furan derivatives in creating complex aromatic structures, which are fundamental in pharmaceutical chemistry (Fu et al., 2012).

Renewable Chemical Synthesis

Furan derivatives are also pivotal in the renewable synthesis of chemicals like terephthalic acid precursors, used in making polyethylene terephthalate (PET). Research has shown that silica molecular sieves catalyze reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, for the production of these precursors, demonstrating furan's role in sustainable chemical production (Pacheco et al., 2015).

Natural Product Derivatives and Pharmacological Activities

Furanyl compounds derived from natural sources, such as the red seaweed Gracilaria opuntia, have shown significant pharmacological activities. These compounds exhibit anti-inflammatory, antioxidative, and anti-diabetic properties, indicating the potential of furan derivatives in medicinal chemistry and drug development (Makkar & Chakraborty, 2018).

Safety And Hazards

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate” is generally safe under normal usage conditions, but appropriate laboratory procedures and personal protective measures should be followed. Avoid inhalation, ingestion, or contact with skin and eyes. Ensure good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .

Direcciones Futuras

Propiedades

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-2-23-16-8-4-3-6-13(16)17(19)21-11-12-10-15(22-18-12)14-7-5-9-20-14/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTMWCKTNVXZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)

![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2432816.png)

![N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2432820.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2432822.png)

![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)